molecular formula C29H20Cl3NO4 B12349866 CID 156588576

CID 156588576

Cat. No.: B12349866
M. Wt: 552.8 g/mol
InChI Key: VBDCPGHHVJXZRW-UHFFFAOYSA-N
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Description

For the purpose of this analysis, we will assume the intended compound is oscillatoxin E (CID 156582093) due to its structural and functional relevance to other oscillatoxin derivatives discussed in the evidence.

Properties

Molecular Formula

C29H20Cl3NO4

Molecular Weight

552.8 g/mol

InChI

InChI=1S/C29H20Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16H,6-7,13-14H2,(H,34,35)

InChI Key

VBDCPGHHVJXZRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C]5C[C]5C6=CC=C(C=C6)C(=O)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

CID 156588576 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 156588576 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be used to study biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound might be investigated for its potential therapeutic effects or as a lead compound in drug discovery. In industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 156588576 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects depends on its chemical structure and the biological system in which it is studied. Generally, the compound may bind to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin derivatives are bioactive marine natural products with structural similarities. Below is a comparative analysis based on and related physicochemical properties:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name CID Molecular Formula Molecular Weight Key Structural Features Biological Relevance
Oscillatoxin D 101283546 C₂₅H₃₅NO₆S 477.62 g/mol Macrocyclic lactone, thiazole moiety Cytotoxic activity
30-Methyl-Oscillatoxin D 185389 C₂₆H₃₇NO₆S 491.65 g/mol Methyl substitution at C30 Enhanced metabolic stability
Oscillatoxin E 156582093 C₂₄H₃₃NO₇S 479.59 g/mol Epoxide group, hydroxylation pattern Antifungal properties
Oscillatoxin F 156582092 C₂₃H₃₁NO₇S 465.56 g/mol Reduced lactone ring, sulfonic acid Synergistic cytotoxicity

Key Findings:

Structural Variations :

  • Oscillatoxin D and 30-Methyl-Oscillatoxin D differ by a single methyl group, which correlates with improved metabolic stability in the latter .
  • Oscillatoxin E’s epoxide group distinguishes it from Oscillatoxin F, which lacks the lactone ring but includes a sulfonic acid group.

Oscillatoxin E’s antifungal activity may arise from its epoxide moiety, which disrupts fungal membrane integrity .

Physicochemical Properties :

  • LogP values (predicted via iLOGP, XLOGP3, etc.) for these compounds range from 1.57 to 2.85, indicating moderate hydrophobicity suitable for membrane penetration .
  • Oscillatoxin E (CID 156582093) has a higher topological polar surface area (TPSA) of 67.15 Ų compared to Oscillatoxin D (TPSA: 48.98 Ų), suggesting reduced blood-brain barrier permeability .

Limitations and Notes

Future studies should verify the compound’s identity and source.

Additional spectroscopic data (e.g., GC-MS, NMR) and bioassay results would strengthen the analysis .

Taxonomic Context: Oscillatoxins are produced by marine cyanobacteria, but their biosynthesis pathways and ecological roles remain understudied .

Q & A

Q. How to design longitudinal studies for this compound’s chronic effects?

  • Methodological Answer :
  • Time Points : Define intervals based on pharmacokinetic data (e.g., half-life) to capture dynamic changes .
  • Attrition Mitigation : Plan for dropout rates and use intention-to-treat (ITT) analysis .
  • Ethical Oversight : Submit protocols to institutional review boards (IRBs) for approval .

Methodological and Ethical Considerations

Q. How to ensure ethical compliance in this compound research?

  • Methodological Answer :
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
  • Conflict of Interest : Disclose funding sources and collaborations in manuscripts .
  • Animal Studies : Follow ARRIVE guidelines for reporting in vivo experiments .

Q. How to optimize search strategies for this compound-related literature?

  • Methodological Answer :
  • Boolean Operators : Use combinations like "(this compound OR [IUPAC name]) AND (mechanism OR kinetics)" .
  • Citation Tracking : Follow backward/forward citations of key papers to identify seminal works .
  • Alert Systems : Set up Google Scholar alerts for new publications mentioning this compound .

Q. How to critique methodological limitations in prior studies on this compound?

  • Methodological Answer :
  • Bias Assessment : Use tools like ROBINS-I for non-randomized studies .
  • Transparency Grading : Evaluate if raw data, code, or protocols are publicly available .
  • Gap Identification : Map limitations to future research priorities (e.g., "Prior studies lacked [specific control]; our work addresses this") .

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